molecular formula C4H5F2N3 B10904818 1-(Difluoromethyl)-1H-pyrazol-5-amine

1-(Difluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B10904818
M. Wt: 133.10 g/mol
InChI Key: IAKBSJZLDNEVKT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1H-pyrazol-5-amine using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction being carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of more environmentally friendly difluoromethylating agents has streamlined the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include difluoromethylated pyrazole derivatives, which can have varied functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to enzymes or receptors. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the difluoromethyl group and the amine group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced hydrogen bonding and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C4H5F2N3

Molecular Weight

133.10 g/mol

IUPAC Name

2-(difluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C4H5F2N3/c5-4(6)9-3(7)1-2-8-9/h1-2,4H,7H2

InChI Key

IAKBSJZLDNEVKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)N

Origin of Product

United States

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